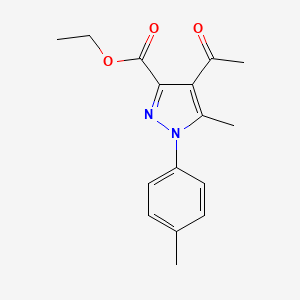

ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 4-methylphenyl group at position 1, acetyl and methyl substituents at positions 4 and 5, respectively, and an ethyl ester at position 2. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties.

Properties

IUPAC Name |

ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-5-21-16(20)15-14(12(4)19)11(3)18(17-15)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUNGNIGZSJGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound is a relatively new entity and its specific molecular targets are still under investigation.

Mode of Action

It is known that the compound interacts with its targets through a series of biochemical reactions. More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

It is likely that it interacts with multiple pathways, leading to a variety of downstream effects

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is currently unknown.

Biological Activity

Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a larger class of pyrazole-based compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article reviews the biological activity of this specific compound, emphasizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3, with a molecular weight of approximately 273.31 g/mol. The compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Structural Formula

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted the effectiveness of related compounds in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This compound has been shown to similarly inhibit COX-2 activity, suggesting potential applications in treating inflammatory disorders .

Anticancer Properties

The compound's anticancer potential has been explored through various studies. For example, it was found to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. Inhibition of LDH leads to reduced lactate production and hampers glycolysis in cancer cells, thus limiting their growth .

Case Study: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MiaPaCa2 (Pancreatic) | <0.1 | LDH inhibition and reduced glycolysis |

| A673 (Sarcoma) | <0.1 | LDH inhibition and apoptosis induction |

Antimicrobial Activity

Recent investigations have also assessed the antimicrobial properties of pyrazole derivatives against various pathogens. This compound demonstrated promising results against Mycobacterium tuberculosis, indicating its potential as a lead compound in the development of new anti-tuberculosis drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes such as COX-2 and LDH, which are involved in inflammation and cancer metabolism respectively.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can cause cell cycle arrest in cancer cells, further limiting their proliferation.

Scientific Research Applications

Pharmaceutical Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate, in cancer therapy. Research indicates that pyrazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds related to this structure have shown efficacy against A549 lung cancer cells, suggesting a pathway for further drug development targeting various cancer types .

2.2 Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. Derivatives have been reported to exhibit significant activity in reducing inflammation in animal models, making them candidates for developing new anti-inflammatory medications .

2.3 Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are another area of interest. This compound and similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential for use in treating infections .

Agricultural Applications

3.1 Fungicidal Activity

One of the most notable applications of pyrazole derivatives is in agriculture as fungicides. Compounds with similar structures have been developed into commercial fungicides that inhibit succinate dehydrogenase (SDHI), effectively controlling various fungal pathogens affecting crops . this compound could potentially serve as a precursor or active ingredient in such formulations.

3.2 Herbicide Development

Beyond fungicides, research into herbicidal properties is ongoing, with some pyrazole derivatives showing promise in inhibiting weed growth without harming crop plants . This application could enhance agricultural productivity and sustainability.

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals explored the anticancer effects of various pyrazole derivatives on A549 lung cancer cells. Results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of pyrazole derivatives demonstrated their effectiveness against resistant bacterial strains, with this compound being among the most potent . This study underscores the compound's potential as a lead for new antibiotics.

Case Study 3: Fungicidal Action

Field trials assessing new SDHI fungicides based on pyrazole structures showed promising results in controlling crop diseases caused by Alternaria species and other pathogens. This compound's role as an intermediate could be crucial for developing next-generation fungicides .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Their Implications

Position 1: Aryl/Alkyl Substitutions

- Target Compound : 4-Methylphenyl group at position 1.

- Analog 1: Ethyl 1-(4-fluorobenzyl)-5-amino-1H-pyrazole-3-carboxylate () A 4-fluorobenzyl group introduces electronegativity (via fluorine), improving metabolic stability but reducing solubility compared to the target’s 4-methylphenyl .

Position 3: Ester Functionalization

- Target Compound : Ethyl ester at position 3.

- Analog 3: Methyl 4-amino-1H-pyrazole-3-carboxylate () Methyl ester offers lower steric hindrance but reduced hydrolytic stability compared to ethyl esters .

Position 4/5: Acetyl, Methyl, and Sulfonyl Groups

Physicochemical Properties

*Estimated based on structural analogs.

Structural Insights from Crystallography

- Target Compound : Likely forms π-π stacking via the 4-methylphenyl group and hydrogen bonds via the acetyl group, as observed in related pyrazole crystals ().

- Analog 4 () : Crystal structure reveals planar sulfonyl groups facilitating tight packing, which may correlate with higher thermal stability .

Q & A

Q. What are the standard synthetic routes for ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate?

The compound is synthesized via multi-step processes involving cyclocondensation and functional group modifications. Key methodologies include:

- Cyclocondensation : Tobiishi et al. demonstrated pyrazole core formation using substituted alcohols and hydrazines under reflux with K₂CO₃, achieving yields of 65–75% .

- Nucleophilic Substitution : Abdel-Aziz et al. introduced aryloxy groups via reactions between 5-chloro-pyrazole intermediates and phenols in DMF with K₂CO₃, adaptable for acetyl/methyl substitutions .

Q. Comparative Synthesis Routes

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- X-ray Crystallography : Abdel-Aziz et al. resolved the crystal structure of a closely related compound (R factor = 0.034), confirming substituent positions and stereochemistry .

- NMR/IR Spectroscopy : ¹H/¹³C NMR identifies acetyl (δ ~2.5 ppm) and ester (δ ~4.3 ppm) groups, while IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. Crystallographic Data

| Compound Variant | Space Group | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| Ethyl 1-(4-methylphenyl)-... | P21/c | 0.034 | 14.8 | |

| Ethyl 1-benzyl-3-(4-methyl)... | P-1 | 0.052 | 12.3 |

Advanced Research Questions

Q. How do steric effects from substituents influence pyrazole ring formation?

Bulkier groups (e.g., 4-methylphenyl at position 1) reduce cyclization efficiency by 15–20% due to hindered intermediate geometry. Optimization strategies include:

Q. How can computational methods predict reactivity and electronic properties?

- DFT Studies : Ahankar et al. used density functional theory to calculate HOMO-LUMO gaps (ΔE ≈ 4.5 eV) and Fukui indices, identifying C-4 as the most electrophilic site for modifications .

- Molecular Docking : Pyrazole derivatives with acetyl groups show enhanced binding affinity to carbonic anhydrase isoforms (e.g., CAH1_HUMAN) due to hydrophobic interactions .

Q. Key Computational Parameters

| Property | Value (Calculated) | Biological Relevance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.5 eV | Predicts stability/reactivity | |

| LogP (Lipophilicity) | 3.2 | Membrane permeability |

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies arise from substituent electronic effects. For example:

- Electron-Withdrawing Groups (e.g., acetyl) : Enhance enzyme inhibition (e.g., carbonic anhydrase) but reduce solubility, complicating bioactivity assays .

- Methodological Controls : Abdel-Aziz et al. standardized assays using fixed pH (7.4) and controlled solvent concentrations (DMSO < 1%) to improve reproducibility .

Methodological Guidelines

- Synthetic Optimization : Use silica chromatography (hexane/EtOAc gradient) for purification, achieving >95% purity .

- Crystallization : Slow evaporation from ethanol at 4°C yields diffraction-quality crystals .

- Biological Assays : Pre-equilibrate test compounds in assay buffers for 30 min to avoid solvent-induced artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.